molecular formula C11H8Cl3N3OS B2439165 2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 391863-85-7

2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B2439165
CAS No.: 391863-85-7
M. Wt: 336.62
InChI Key: KGXKHPXWESOOMY-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable dichlorobenzene derivative.

    Chlorination: The chlorination of the thiadiazole ring can be achieved using thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the reaction of the chlorinated thiadiazole with propanamide to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agricultural Chemistry: The compound is investigated for its use as a pesticide or herbicide due to its potential to inhibit the growth of harmful organisms.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in the growth and proliferation of microorganisms or cancer cells.

    Pathways Involved: It may interfere with key biochemical pathways, such as DNA synthesis, protein synthesis, or cell signaling pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,4-dichlorophenyl)propanamide: A structurally similar compound with potential antimicrobial properties.

    5-chloro-N-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine: Another thiadiazole derivative with potential biological activities.

Uniqueness

2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to the presence of both the thiadiazole ring and the dichlorophenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3N3OS/c1-5(12)9(18)15-11-17-16-10(19-11)7-3-2-6(13)4-8(7)14/h2-5H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXKHPXWESOOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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